5,5-dimethylpiperidin-2-imine hydrochloride
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Overview
Description
5,5-Dimethylpiperidin-2-imine hydrochloride is a chemical compound with the molecular formula C7H14N2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethylpiperidin-2-imine hydrochloride typically involves the reaction of 5,5-dimethylpiperidine with an appropriate amine source under controlled conditions. One common method includes the use of palladium and rhodium hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using palladium or rhodium catalysts. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylpiperidin-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethylpiperidin-2-imine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5,5-dimethylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
2,6-Dimethylpiperidine: A similar compound with methyl groups at the 2 and 6 positions.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
5,5-Dimethylpiperidin-2-imine hydrochloride is unique due to the presence of the imine group and the specific positioning of the methyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
179684-15-2 |
---|---|
Molecular Formula |
C7H15ClN2 |
Molecular Weight |
162.7 |
Purity |
95 |
Origin of Product |
United States |
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